Vandetanib

Description

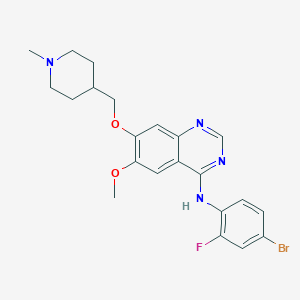

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTHHESEBZOYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046681 | |

| Record name | Vandetanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5) | |

| Record name | Vandetanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vandetanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

443913-73-3 | |

| Record name | Vandetanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443913-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vandetanib [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443913733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vandetanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vandetanib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vandetanib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vandetanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO460OQ37K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vandetanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vandetanib's Mechanism of Action in Medullary Thyroid Cancer: A Technical Guide for Researchers

Introduction: The Challenge of Medullary Thyroid Carcinoma and the Rationale for Targeted Therapy

Medullary thyroid carcinoma (MTC) is a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid gland.[1][2] Accounting for approximately 5% of all thyroid cancers, MTC presents a significant clinical challenge as it is often diagnosed at an advanced stage with metastasis, rendering traditional therapies like chemotherapy and radiation largely ineffective.[1][3] A pivotal breakthrough in understanding and treating MTC came with the discovery of the central role of the Rearranged during Transfection (RET) proto-oncogene.[2] Germline mutations in RET are responsible for the hereditary forms of MTC, including Multiple Endocrine Neoplasia (MEN) types 2A and 2B, while somatic RET mutations are found in a significant portion of sporadic MTC cases.[2][3]

These activating mutations lead to constitutive activation of the RET receptor tyrosine kinase (RTK), triggering a cascade of downstream signaling pathways that drive uncontrolled cell proliferation, survival, and invasion.[2] Key among these are the RAS/Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[4] Furthermore, MTC tumors are highly vascular, with overexpression of Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) playing a crucial role in tumor angiogenesis, growth, and metastasis.[2][5] The Epidermal Growth Factor Receptor (EGFR) has also been identified as a contributor to MTC progression, with its overexpression linked to more advanced disease.[2]

This understanding of the molecular drivers of MTC paved the way for the development of targeted therapies. Vandetanib (Caprelsa®) emerged as a first-in-class multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of unresectable, locally advanced, or metastatic MTC.[1][3][6] This guide provides an in-depth technical exploration of this compound's mechanism of action, offering researchers and drug development professionals a comprehensive understanding of its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its effects.

This compound: A Multi-Kinase Inhibitor Targeting Key Oncogenic Drivers

This compound is a potent, orally available small molecule that functions by competitively inhibiting the adenosine triphosphate (ATP) binding site within the catalytic domain of several key tyrosine kinases.[3] Its efficacy in MTC stems from its ability to simultaneously block multiple critical signaling pathways implicated in tumor growth and angiogenesis.

Primary Molecular Targets of this compound

This compound's therapeutic effect in MTC is attributed to its potent inhibition of three key receptor tyrosine kinases:

-

RET Proto-Oncogene (RET): As the primary oncogenic driver in the majority of MTC cases, RET is a critical target for this compound. By blocking the constitutive activation of mutant RET, this compound effectively shuts down the aberrant downstream signaling that promotes tumor cell proliferation and survival.[2][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, VEGFR-2 activation is essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] this compound's potent inhibition of VEGFR-2 disrupts this process, thereby impeding tumor growth and metastasis.[3]

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in a subset of MTC, particularly in more aggressive and metastatic disease, EGFR signaling contributes to tumor cell proliferation.[2] this compound's inhibition of EGFR provides an additional layer of anti-proliferative activity.[3]

The following table summarizes the inhibitory potency of this compound against its primary kinase targets.

| Kinase Target | IC50 (nM) | Primary Function in MTC |

| VEGFR-2 | 40 | Angiogenesis, Endothelial Cell Proliferation |

| RET | 130 | Cell Proliferation, Survival, Differentiation |

| VEGFR-3 | 110 | Lymphangiogenesis |

| EGFR | 500 | Cell Proliferation, Survival |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in-vitro assays and may vary slightly between different studies.[1][3][8][9]

Inhibition of Downstream Signaling Pathways

By targeting RET, VEGFR, and EGFR, this compound effectively dampens the activity of their downstream signaling cascades. The two major pathways affected are:

-

RAS/MAPK Pathway: This pathway is a central regulator of cell proliferation. Activated RET and EGFR recruit adaptor proteins that initiate a phosphorylation cascade, ultimately leading to the activation of ERK (Extracellular signal-Regulated Kinase), which translocates to the nucleus to regulate gene expression involved in cell cycle progression. This compound's inhibition of RET and EGFR blocks the initiation of this cascade.[4]

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Upon activation, RET and EGFR can activate PI3K, which in turn phosphorylates and activates AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and also contributes to cell cycle progression. This compound's blockade of the upstream receptors prevents the activation of this pro-survival pathway.[4]

The simultaneous inhibition of these pathways by a single agent underscores the rationale for using a multi-targeted TKI like this compound in a complex disease like MTC, where multiple signaling aberrations contribute to tumorigenesis.

Visualizing the Mechanism of Action: Signaling Pathway Diagram

The following diagram, generated using the DOT language for Graphviz, illustrates the key signaling pathways in MTC and the points of inhibition by this compound.

Caption: this compound inhibits RET, VEGFR, and EGFR signaling pathways in MTC.

Experimental Elucidation of this compound's Mechanism of Action

A robust understanding of this compound's mechanism of action has been built upon a foundation of rigorous preclinical experimental work. The following section details the key methodologies employed to characterize its activity, providing a framework for researchers in the field.

Experimental Workflow: From Kinase Inhibition to Cellular Effects

The following diagram illustrates a typical experimental workflow to evaluate the efficacy of a kinase inhibitor like this compound in MTC.

Caption: A typical experimental workflow for evaluating a kinase inhibitor.

Detailed Experimental Protocols

Causality and Rationale: The initial step in characterizing a kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase in a cell-free system. This biochemical assay provides a quantitative measure of the inhibitor's potency (IC50) and selectivity. The choice of a radiometric or fluorescence-based assay depends on the available resources and the specific kinase being studied. A fluorescence resonance energy transfer (FRET)-based assay is a common non-radioactive method.

Protocol: FRET-Based In-vitro RET Kinase Inhibition Assay

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human RET kinase to the desired concentration in kinase buffer.

-

Prepare a substrate solution containing a specific peptide substrate for RET and ATP at a concentration near its Km value.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add this compound or vehicle (DMSO) to the appropriate wells.

-

Add the diluted RET kinase to all wells except the negative control.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing a phosphospecific antibody labeled with a donor fluorophore (e.g., Europium) and a peptide tracer labeled with an acceptor fluorophore (e.g., Alexa Fluor 647).

-

Incubate for 60 minutes to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of detecting FRET.

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the FRET ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Causality and Rationale: Once the biochemical potency is established, it is crucial to assess the inhibitor's effect on the viability and proliferation of cancer cells that are dependent on the target kinase. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. MTC cell lines harboring RET mutations (e.g., TT cells with the C634W mutation) are appropriate models for this assay.[10]

Protocol: MTT Assay for MTC Cell Viability

-

Cell Culture and Seeding:

-

Culture TT cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

-

Harvest the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for a specified duration (e.g., 72 hours).

-

-

MTT Incubation and Solubilization:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Causality and Rationale: To confirm that the observed effects on cell viability are due to the inhibition of the intended signaling pathways, Western blot analysis is performed. This technique allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of kinases and their downstream effectors. By treating MTC cells with this compound and then probing for key signaling molecules, researchers can directly observe the drug's impact on the RET, MAPK, and PI3K/AKT pathways.

Protocol: Western Blot Analysis of RET Signaling

-

Cell Treatment and Lysis:

-

Seed TT cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

-

Clinical Efficacy and the ZETA Trial

The preclinical data demonstrating this compound's potent inhibition of key oncogenic pathways in MTC provided a strong rationale for its clinical development. The pivotal phase III clinical trial, known as the ZETA trial, was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with advanced or metastatic MTC.[2][3][11]

The ZETA trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with this compound compared to placebo.[2][3][11] The median PFS was significantly longer in the this compound arm, leading to its approval for the treatment of MTC.[2][3] The trial also showed objective response rates and disease control rates that were significantly higher with this compound.[2][3]

Mechanisms of Resistance to this compound

Despite the clinical benefit of this compound, acquired resistance can develop over time. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Research has identified several potential mechanisms, including:

-

Secondary Mutations in the RET Kinase Domain: Similar to other TKIs, mutations in the gatekeeper residue of the RET kinase domain can interfere with this compound binding.

-

Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited targets. For example, upregulation of the YAP (Yes-Associated Protein) signaling pathway has been implicated in this compound resistance.[6]

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as multidrug-resistance protein 1 (MDR1), can reduce the intracellular concentration of this compound.[10]

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of advanced medullary thyroid cancer, directly targeting the key molecular drivers of the disease. Its mechanism of action, centered on the simultaneous inhibition of RET, VEGFR, and EGFR, provides a powerful anti-proliferative and anti-angiogenic effect. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of next-generation targeted therapies for MTC.

Future research should focus on elucidating the complex interplay of signaling networks in MTC and identifying novel therapeutic targets to overcome resistance to this compound. Combination therapies that target both the primary oncogenic drivers and the emerging resistance pathways hold promise for further improving outcomes for patients with this challenging disease.

References

-

Combining the Multi-Targeted Tyrosine Kinase Inhibitor this compound with the Anti-Estrogen Fulvestrant Enhances its Anti-tumor Effect in Non-Small Cell Lung Cancer. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

This compound (ZD6474) in the Treatment of Medullary Thyroid Cancer. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

DFT Structural and UV–Vis Spectral Insights into Photosensitivity of this compound: A Dual EGFR/SARS-CoV-2 Mpro Inhibitor. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Molecular mechanism(s) of resistance to this compound in medullary thyroid carcinoma. (2020). American Society of Clinical Oncology. Retrieved January 21, 2026, from [Link]

-

Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of this compound. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

This compound in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. (2012). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

This compound for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Retrieved January 21, 2026, from [Link]

-

Changes in signaling pathways induced by this compound in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 21, 2026, from [Link]

-

Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved January 21, 2026, from [Link]

-

Dot Language Graphviz. (n.d.). Retrieved January 21, 2026, from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved January 21, 2026, from [Link]

-

This compound for the Treatment of Metastatic Medullary Thyroid Cancer. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Selective RET kinase inhibition for patients with RET-altered cancers. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

This compound for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Docking validation of this compound with phosphorylated RET tyrosine kinase (PDB: 2IVU). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

Systemic and CNS activity of the RET inhibitor this compound combined with the mTOR inhibitor everolimus in KIF5B-RET re-arranged non-small cell lung cancer with brain metastases. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Evaluation of this compound anti-tumor effect in a MTC mouse... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A schematic diagram of experimental workflow. To exploit underlying mechanisms of trastuzumab-resistance in... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in signaling pathways induced by this compound in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combining the Multi-Targeted Tyrosine Kinase Inhibitor this compound with the Anti-Estrogen Fulvestrant Enhances its Anti-tumor Effect in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. texaschildrens.org [texaschildrens.org]

Vandetanib Signaling Pathway Inhibition in NSCLC: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of Vandetanib and its role in the inhibition of critical signaling pathways in Non-Small Cell Lung Cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound action, provides detailed experimental protocols for its study, and explores the landscape of clinical efficacy and resistance.

Introduction: The Rationale for Multi-Targeted Inhibition in NSCLC

Non-Small Cell Lung Cancer (NSCLC) is a heterogeneous disease characterized by a variety of molecular alterations that drive tumor growth and progression.[1] Key among these are aberrant signaling pathways initiated by receptor tyrosine kinases (RTKs). This compound is an oral small molecule inhibitor that simultaneously targets three critical RTKs implicated in NSCLC pathogenesis: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2][3] This multi-targeted approach is designed to concurrently inhibit tumor angiogenesis, cell proliferation, and survival, offering a promising therapeutic strategy for specific patient populations.[4]

Core Mechanism of Action: Concurrent Inhibition of VEGFR, EGFR, and RET Signaling

This compound functions as an ATP-competitive inhibitor at the kinase domains of VEGFR, EGFR, and RET.[5] By blocking the binding of ATP, this compound prevents the autophosphorylation and subsequent activation of these receptors, thereby disrupting their downstream signaling cascades.

VEGFR Signaling Inhibition

The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] this compound is a potent inhibitor of VEGFR-2 (KDR), the primary mediator of VEGF-driven angiogenesis.[5][7] Inhibition of VEGFR-2 in endothelial cells leads to a reduction in their proliferation, migration, and survival, ultimately impairing tumor vascularization.[8]

Figure 1: this compound Inhibition of the VEGFR-2 Signaling Pathway.

EGFR Signaling Inhibition

The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[9] In many NSCLC tumors, this pathway is constitutively activated through EGFR mutations or overexpression.[9] this compound's inhibition of EGFR blocks these pro-tumorigenic signals, leading to cell cycle arrest and apoptosis.[8]

Figure 2: this compound Inhibition of the EGFR Signaling Pathway.

RET Signaling Inhibition

RET fusions are oncogenic drivers in a subset of NSCLC patients, leading to ligand-independent, constitutive activation of the RET kinase and its downstream signaling pathways.[10] this compound has demonstrated significant clinical activity in this molecularly defined subgroup of NSCLC by directly inhibiting the aberrant RET fusion protein.[11][12]

Figure 3: this compound Inhibition of the RET Fusion Signaling Pathway.

Preclinical and Clinical Efficacy of this compound in NSCLC

The antitumor activity of this compound has been evaluated in both preclinical models and clinical trials. Its efficacy varies depending on the molecular characteristics of the tumor.

In Vitro Sensitivity

This compound exhibits a range of potencies against its primary targets. Recombinant enzyme assays have shown IC50 values of approximately 40 nM for VEGFR-2, 500 nM for EGFR, and 130 nM for RET.[5] In cell-based assays, this compound potently inhibits the proliferation of VEGFR-stimulated endothelial cells with an IC50 of 60 nM.[5] The IC50 values in NSCLC cell lines can vary significantly, often in the micromolar range, depending on the specific driver mutations present.[13]

| Target/Cell Line | IC50 (nM) | Reference |

| VEGFR-2 (enzyme assay) | 40 | [5] |

| VEGFR-3 (enzyme assay) | 110 | [5] |

| RET (enzyme assay) | 130 | [5] |

| EGFR (enzyme assay) | 500 | [5] |

| HUVEC (VEGFR-stimulated) | 60 | [5] |

| HUVEC (EGFR-stimulated) | 170 | [5] |

| Various HCC and ICC cell lines | 2,700 - 83,000 | [11][13] |

Clinical Trial Outcomes in RET-Rearranged NSCLC

This compound has shown notable activity in patients with RET-rearranged advanced NSCLC. A phase II study (LURET) demonstrated an objective response rate (ORR) of 53% in eligible patients, with a median progression-free survival (PFS) of 4.7 months.[12] Another phase II trial reported an ORR of 18% and a disease control rate of 65%, with a median PFS of 4.5 months and a median overall survival (OS) of 11.6 months.[11][14]

| Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| LURET (Phase II) | 17 (eligible) | 53% | 4.7 months | Not Reported | [12] |

| Phase II (Lee et al.) | 17 (evaluable) | 18% | 4.5 months | 11.6 months | [11][14] |

| LURET (Final Analysis) | 19 | 47% | 6.5 months | 13.5 months | [9] |

Experimental Protocols for Studying this compound's Effects

To facilitate further research into this compound's mechanism of action and efficacy, detailed protocols for key in vitro assays are provided below.

Workflow for In Vitro Evaluation of this compound

Figure 4: General Workflow for In Vitro Assessment of this compound.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H1975)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[16]

-

Microplate reader

Procedure:

-

Seed NSCLC cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[16]

-

The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 24 to 72 hours.[15]

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[16]

-

After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[16]

-

Incubate overnight at room temperature in the dark.

-

Measure the absorbance at 550-590 nm using a microplate reader.[16]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Pathway Inhibition

This protocol is for assessing the phosphorylation status of VEGFR-2, EGFR, and their downstream effectors.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate NSCLC cells and treat with this compound at desired concentrations and time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli sample buffer.[17]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

For detecting total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.[17]

Mechanisms of Resistance to this compound

Despite initial responses, acquired resistance to this compound can develop through various mechanisms.

On-Target Resistance:

-

Secondary RET mutations: The acquisition of mutations in the RET kinase domain can interfere with this compound binding. For example, the S904F mutation in the activation loop of RET has been shown to confer resistance by increasing the ATP affinity and autophosphorylation activity of the kinase.[18]

Off-Target Resistance (Bypass Signaling):

-

Activation of alternative signaling pathways: Upregulation of other RTKs can provide alternative survival signals, bypassing the need for VEGFR, EGFR, or RET signaling.

-

MET Amplification: Amplification of the MET proto-oncogene is a known mechanism of resistance to EGFR TKIs and can also contribute to resistance to multi-targeted inhibitors like this compound.[19][20]

-

KRAS Mutations: The presence or acquisition of KRAS mutations can lead to constitutive activation of the downstream MAPK pathway, rendering upstream inhibition of EGFR ineffective.[19]

-

AXL and IGF-1R Activation: Preclinical studies have shown that activation of AXL and IGF-1R can serve as bypass pathways in this compound-resistant NSCLC cells.[21]

-

Conclusion and Future Directions

This compound represents a valuable therapeutic option for a specific subset of NSCLC patients, particularly those with RET fusions. Its multi-targeted mechanism of action provides a rational approach to simultaneously combatting tumor growth and angiogenesis. However, its broader application in unselected NSCLC populations has been limited by modest efficacy and the development of resistance.

Future research should focus on:

-

Identifying predictive biomarkers beyond RET fusions to better select patients who are most likely to benefit from this compound.

-

Elucidating the full spectrum of resistance mechanisms to guide the development of rational combination therapies.

-

Investigating the potential of combining this compound with other targeted agents or immunotherapies to overcome resistance and enhance its antitumor activity.

This technical guide provides a foundational understanding of this compound's role in NSCLC and offers practical methodologies for its continued investigation. A deeper comprehension of its complex interactions with tumor signaling networks will be crucial for optimizing its clinical utility and improving outcomes for patients with this challenging disease.

References

-

This compound IC50 in HCC and ICC cell lines. The IC50 response observed... - ResearchGate. [Link]

-

Carlomagno F, Vitagliano D, Guida T, et al. This compound (ZD6474) in the Treatment of Medullary Thyroid Cancer. Recent Pat Anticancer Drug Discov. 2008;3(2):129-136. [Link]

-

Lee SH, Lee JK, Ahn MJ, et al. This compound in pretreated patients with advanced non-small cell lung cancer-harboring RET rearrangement: a phase II clinical trial. Ann Oncol. 2017;28(2):292-297. [Link]

-

IC50 values of selected cell lines | Download Table - ResearchGate. [Link]

-

The multi-targeted tyrosine kinase inhibitor this compound plays a bifunctional role in non-small cell lung cancer cells - Sci-Hub. [Link]

-

Wedge SR, Ogilvie DJ, Dukes M, et al. This compound inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. Br J Cancer. 2006;95(6):764-771. [Link]

-

Heymach JV, Johnson BE, Rowbottom C, et al. Current status of this compound (ZD6474) in the treatment of non-small cell lung cancer. Cancer. 2010;116(18):4289-4299. [Link]

-

Heymach JV, Johnson BE, Jänne PA, et al. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. J Thorac Oncol. 2009;4(4):541-549. [Link]

-

Kato S, Okamura R, Kumaki Y, et al. Novel therapeutic strategies targeting bypass pathways and mitochondrial dysfunction to combat resistance to RET inhibitors in NSCLC. Mol Cancer Res. 2021;19(11):1853-1865. [Link]

-

Lee SH, Lee JK, Ahn MJ, et al. A phase II study of this compound in patients with non-small cell lung cancer harboring RET rearrangement. J Clin Oncol. 2016;34(15_suppl):9012-9012. [Link]

-

The western blot analysis of EGFR, pEGFR, and VEGFR-2 expressions after... | Download Scientific Diagram - ResearchGate. [Link]

-

Li W, Li H, Li Y, et al. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review). Oncol Rep. 2021;45(5):1-1. [Link]

-

Li A, Yang J, Zhang X, et al. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. Cancers (Basel). 2023;15(3):612. [Link]

-

Therapeutic Targeting of Regulated Signaling Pathways of Non-Small Cell Lung Carcinoma. [Link]

-

An overview of downstream signaling pathways induced by EGFR... - ResearchGate. [Link]

-

Nakaoku T, Kohno T, Araki M, et al. A secondary RET mutation in the activation loop conferring resistance to this compound through allosteric effects. Nat Commun. 2018;9(1):654. [Link]

-

Yoh K, Seto T, Satouchi M, et al. This compound in patients with previously treated RET-rearranged advanced non-small-cell lung cancer (LURET): an open-label, multicentre phase 2 trial. Lancet Respir Med. 2017;5(1):42-50. [Link]

-

IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF TRANSITIONAL CELL CARCINOMA USING SIMILAR MOLECULE – NIVOLUMAB World Journal. [Link]

-

Agents Targeting MET, RET, and Previously “Undruggable” KRAS Advance Treatment in NSCLC | OncLive. [Link]

-

Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC - NIH. [Link]

-

Deciphering the resistance mechanism of RET kinase mutant against this compound and nintedanib using molecular dynamics simulations - Taylor & Francis Online. [Link]

-

This compound in pretreated patients with advanced non-small cell lung cancer-harboring RET rearrangement: a phase II clinical trial | Annals of Oncology | Oxford Academic. [Link]

-

Multiple Trials Examined for RET-Targeted Therapies in MTC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

-

VEGF induces MET activation through VEGFR2/MET complex in NSCLC cells... | Download Scientific Diagram - ResearchGate. [Link]

-

Therapeutic Targeting of Regulated Signaling Pathways of Non-Small Cell Lung Carcinoma | ACS Omega. [Link]

-

The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - MDPI. [Link]

-

Role of signaling pathways in lung cancer development and advances in targeted therapies (Review) - Spandidos Publications. [Link]

Sources

- 1. Role of signaling pathways in lung cancer development and advances in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of this compound (ZD6474) in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of EGFR-VEGF: An effective approach to the treatment of advanced non-small cell lung cancer with EGFR mutation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. The multi-targeted tyrosine kinase inhibitor this compound plays a bifunctional role in non-small cell lung cancer cells / Scientific Reports, 2015 [sci-hub.box]

- 11. This compound in pretreated patients with advanced non-small cell lung cancer-harboring RET rearrangement: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in patients with previously treated RET-rearranged advanced non-small-cell lung cancer (LURET): an open-label, multicentre phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. EGFR biomarkers predict benefit from this compound in combination with docetaxel in a randomized phase III study of second-line treatment of patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 21. Novel therapeutic strategies targeting bypass pathways and mitochondrial dysfunction to combat resistance to RET inhibitors in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RET Kinase Inhibitor Activity of Vandetanib

Abstract

Vandetanib (Caprelsa®) is a potent, orally administered small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, proliferation, and angiogenesis. While initially developed as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), it exhibits significant and clinically relevant inhibitory activity against the Rearranged during Transfection (RET) proto-oncogene. This guide provides a comprehensive technical overview of this compound's activity as a RET kinase inhibitor. We will explore its mechanism of action, detail robust in vitro and cell-based methodologies for assessing its inhibitory potential, discuss its clinical applications in RET-driven malignancies, and examine the molecular underpinnings of therapeutic resistance. This document is intended for researchers, drug development professionals, and clinicians working in the field of targeted cancer therapy.

Introduction: The RET Proto-Oncogene in Cancer

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that is essential for the normal development of the nervous and renal systems.[1] Ligand-independent, constitutive activation of RET due to specific genetic alterations is a key oncogenic driver in several human cancers.

-

Activating Point Mutations: Germline mutations in the RET gene are the primary cause of hereditary medullary thyroid carcinoma (MTC) syndromes, including Multiple Endocrine Neoplasia types 2A and 2B (MEN2A, MEN2B).[1][2] Somatic RET mutations are also found in a significant portion of sporadic MTC cases.[2]

-

Chromosomal Rearrangements: Gene fusions involving the kinase domain of RET and an upstream partner (e.g., KIF5B, CCDC6) lead to the expression of chimeric proteins with constitutive kinase activity. These fusions are identified in 1-2% of non-small cell lung cancers (NSCLC) and are also present in a subset of papillary thyroid cancers.[3][4]

Upon activation, RET dimerizes and autophosphorylates specific tyrosine residues, creating docking sites for adaptor proteins. This triggers the activation of major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[1] The critical role of aberrant RET signaling in tumorigenesis makes it a prime target for therapeutic intervention.

This compound: A Multi-Kinase Inhibitor with Potent RET Activity

This compound is a multi-targeted kinase inhibitor, a characteristic that defines both its efficacy and its side-effect profile.[5][6][7] It was the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of symptomatic or progressive MTC in patients with unresectable or metastatic disease.[2][8][9] Its mechanism involves competitive inhibition at the ATP-binding site within the catalytic domain of several tyrosine kinases.[1][2][10]

While it potently inhibits VEGFR-2, thereby disrupting tumor angiogenesis, its direct inhibition of RET kinase is fundamental to its efficacy in MTC and other RET-driven cancers.[1][5][7][10] Recombinant enzyme assays have quantified its activity against a panel of kinases, demonstrating its multi-targeted nature.[2]

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | 40 |

| RET | 130 |

| VEGFR-3 | 110 |

| EGFR | 500 |

| Table 1: In vitro inhibitory concentrations (IC50) of this compound against key kinase targets. Data compiled from multiple sources.[2][11] |

The dual action of inhibiting both the primary oncogenic driver (RET) and a key tumor survival mechanism (VEGF-mediated angiogenesis) provides a strong rationale for its use in highly vascular tumors like MTC.[1][12]

Mechanism of Action: How this compound Inhibits RET Kinase

This compound functions as a Type I kinase inhibitor, meaning it binds to the active conformation of the RET kinase domain.[13] It directly competes with ATP for binding within the catalytic pocket, thereby preventing the transfer of phosphate groups to substrate proteins and blocking downstream signaling.[1][10]

The binding of this compound to the RET kinase domain stabilizes the active "DFG-in" conformation.[14] Molecular dynamics simulations have shown that this compound forms key interactions within the ATP-binding pocket, but its affinity can be significantly impacted by mutations in this region, which is a common mechanism of drug resistance.[14]

Caption: this compound competitively inhibits ATP binding to the RET kinase domain, blocking downstream MAPK (RAS-ERK) and PI3K-AKT signaling pathways.

Experimental Assessment of this compound's RET Kinase Inhibitor Activity

Validating the efficacy and specificity of a kinase inhibitor requires a multi-faceted approach, employing both cell-free biochemical assays and context-rich cell-based assays.

In Vitro Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified kinase enzyme, free from cellular complexities.[15]

Objective: To quantify the concentration of this compound required to inhibit RET kinase activity by 50% (IC50).

Representative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a robust, high-throughput method for measuring kinase activity.

-

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the RET kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and acceptor fluorophores into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. This compound's inhibition of RET reduces phosphorylation and thus decreases the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.

-

Prepare a solution containing recombinant human RET kinase enzyme.

-

Prepare a solution containing the biotinylated peptide substrate and ATP.

-

Prepare the detection solution containing the europium-labeled antibody and streptavidin-XL665.

-

-

Kinase Reaction:

-

Add this compound dilutions (or DMSO as a vehicle control) to a 384-well microplate.

-

Add the RET kinase enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Detection:

-

Stop the reaction by adding the detection solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (europium) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the logarithm of this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation and Controls:

-

Positive Control: Wells with enzyme but no inhibitor (DMSO only) to define 100% kinase activity.

-

Negative Control: Wells without enzyme or without ATP to define background signal (0% activity).

-

Causality: The dose-dependent decrease in the HTRF signal directly correlates with the inhibition of RET kinase-mediated phosphorylation, establishing a clear cause-and-effect relationship.

Cell-Based Assays

Cell-based assays are critical for confirming that the inhibitor can access its target within a living cell and modulate downstream signaling and cellular phenotypes.

Objective: To assess this compound's ability to inhibit RET autophosphorylation, block downstream signaling, and reduce the viability of RET-driven cancer cells.

Representative Protocol: Western Blot for RET Phosphorylation in TT Cells

The TT human cell line, derived from a patient with MTC, harbors an activating RET C634W mutation and is a standard model for this disease.[16][17]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture TT cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 6 hours).[18]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (e.g., p-RET Tyr1062).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis and Validation:

-

Strip the membrane and re-probe with an antibody for total RET to confirm equal protein loading.

-

Re-probe again with a loading control antibody (e.g., GAPDH or β-actin) as a final validation of equal loading.

-

Quantify band intensities using densitometry. A dose-dependent decrease in the p-RET/Total RET ratio confirms target engagement and inhibition.

-

Caption: A typical experimental workflow for assessing RET phosphorylation inhibition in cultured cancer cells via Western Blot.

Clinical Applications and Resistance Mechanisms

Clinical Efficacy

This compound's approval for advanced MTC was based on the pivotal Phase III ZETA trial, which demonstrated a significant improvement in progression-free survival (PFS) for patients receiving this compound compared to placebo.[8][19] The objective response rate was 44% in the this compound arm versus 1% for placebo.[9]

This compound has also shown moderate clinical activity in patients with advanced, pretreated NSCLC harboring RET rearrangements.[4][20][21][22] Phase II trials have reported objective response rates ranging from 18% to 53% in this patient population.[21][22][23]

Mechanisms of Resistance

As with most targeted therapies, patients treated with this compound can develop resistance over time. The mechanisms can be broadly categorized as on-target (involving the RET gene itself) or off-target (bypass signaling).

-

On-Target Resistance:

-

Gatekeeper Mutations: The RET V804M/L mutation, analogous to the T790M mutation in EGFR, sterically hinders this compound binding in the ATP pocket, conferring resistance.[24]

-

Solvent Front Mutations: The RET G810A/S/R mutation, located at the solvent front of the ATP-binding pocket, has been identified as a resistance mechanism.[14][24]

-

Activation Loop Mutations: A secondary mutation, S904F, in the activation loop has been shown to confer resistance by increasing the kinase's ATP affinity and autophosphorylation activity, thereby reducing the relative potency of this compound.[13][18][25]

-

-

Off-Target Resistance:

-

Bypass Signaling: Upregulation of alternative signaling pathways, such as MET or KRAS, can bypass the need for RET signaling and promote cell survival despite effective RET inhibition.[26]

-

Drug Efflux: Increased expression of multidrug resistance proteins, like MDR1, can actively pump this compound out of the cancer cells, reducing its intracellular concentration.[16]

-

Understanding these resistance mechanisms is crucial for developing next-generation RET inhibitors and designing rational combination therapies to overcome or prevent resistance.

Conclusion

This compound is a clinically validated inhibitor of the RET tyrosine kinase. Its multi-targeted profile, which includes potent inhibition of both the primary RET oncogenic driver and VEGFR-mediated angiogenesis, has established it as a valuable therapeutic option for patients with advanced medullary thyroid cancer. Its activity in RET-fusion positive lung cancer further underscores the importance of targeting this oncogene. The robust biochemical and cell-based assays detailed in this guide provide a framework for the continued evaluation of this compound and the discovery of novel RET inhibitors. Future research will focus on overcoming the challenge of acquired resistance through the development of more selective and potent next-generation inhibitors and strategic combination therapies.

References

- FDA Approves this compound for Medullary Thyroid Cancer. (n.d.). The Oncology Nurse.

- Yin, T., & Bible, K. C. (2011). This compound (ZD6474) in the Treatment of Medullary Thyroid Cancer. Biologics: Targets and Therapy, 5, 103–111.

- Keating, G. M. (2012). This compound for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease: U.S. Food and Drug Administration drug approval summary. Clinical Cancer Research, 18(12), 3209–3214.

- What is the mechanism of this compound? (2024).

- FDA Drops REMS Requirement for this compound in Medullary Thyroid Cancer. (2025). OncLive.

- FDA approves this compound for rare thyroid cancer. (2011). ecancer.

- Subbiah, V., et al. (2015). Systemic and CNS activity of the RET inhibitor this compound combined with the mTOR inhibitor everolimus in KIF5B-RET re-arranged non-small cell lung cancer with brain metastases. Lung Cancer, 89(1), 76-79.

- Baudin, E., et al. (2023). Mechanisms of resistance to RET-directed therapies in.

- What is this compound used for? (2024).

- Zhang, Y., et al. (2021). Deciphering the resistance mechanism of RET kinase mutant against this compound and nintedanib using molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 40(13), 5878-5889.

- Gild, M. L., & Bullock, M. (2012). This compound for the Treatment of Metastatic Medullary Thyroid Cancer. Clinical Cancer Research, 18(1), 13–18.

- Nakaoku, T., et al. (2018). A secondary RET mutation in the activation loop conferring resistance to this compound.

- Lee, S. H., et al. (2016). A phase II study of this compound in patients with non-small cell lung cancer harboring RET rearrangement. Journal of Clinical Oncology, 34(15_suppl), 9017-9017.

- Köhler, J., et al. (2021). Treatment of RET-Positive Advanced Medullary Thyroid Cancer with Multi-Tyrosine Kinase Inhibitors—A Retrospective Multi-Center Registry Analysis. Cancers, 13(16), 4059.

- A secondary RET mutation in the activation loop conferring resistance to this compound through allosteric effects. (2018).

- Zhang, L., et al. (2022). Targeted therapy of RET fusion-positive non-small cell lung cancer. Frontiers in Oncology, 12, 1069279.

- Nakaoku, T., et al. (2018). A secondary RET mutation in the activation loop conferring resistance to this compound.

- Landi, L., et al. (2021). Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: “Shadows and Fogs”. Cancers, 13(16), 4127.

- Molecular mechanism(s) of resistance to this compound in medullary thyroid carcinoma. (2020).

- This compound. (n.d.). In Wikipedia. Retrieved January 21, 2026.

- Squires, M., et al. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. Oncotarget, 7(26), 39859–39873.

- This compound is an Orally Active TKI for Medullary Thyroid Cancer Research. (2024). TargetMol.

- Observational Study to Evaluate this compound in RET -/+ Patients With Metastatic Medullary Thyroid Cancer. (2024). ClinicalTrials.gov.

- Okabe, T., et al. (2019). Structural basis of resistance of mutant RET protein-tyrosine kinase to its inhibitors nintedanib and this compound. Journal of Biological Chemistry, 294(26), 10078–10087.

- Lee, S. H., et al. (2017). This compound in pretreated patients with advanced non-small cell lung cancer-harboring RET rearrangement: a phase II clinical trial. Annals of Oncology, 28(2), 292–297.

- Yoh, K., et al. (2017). This compound in patients with previously treated RET-rearranged advanced non-small-cell lung cancer (LURET): an open-label, multicentre phase 2 trial.

- Validating the Efficacy and Specificity of RET Inhibitors: A Comparative Guide to Orthogonal Methods. (2025). BenchChem.

- Alqahtani, T., et al. (2023). Effect of this compound on RET-dependent mitogenic signaling networks in medullary cancer cells.

- Lavecchia, A., et al. (2015). Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation. Bioorganic & Medicinal Chemistry, 23(17), 5673–5685.

- Rich, J. N. (2006). This compound, a novel multitargeted kinase inhibitor, in cancer therapy. Drugs of the Future, 31(10), 875-884.

- Observational Study to Evaluate this compound in RET -/+ Patients With Metastatic Medullary Thyroid Cancer. (n.d.). Larvol Clin.

- Wells, S. A., et al. (2012). This compound in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. Journal of Clinical Oncology, 30(2), 134–141.

- Decreased thermal stability of the RET kinase-vandetanib complex... (n.d.).

- Subbiah, V., et al. (2018). Selective RET kinase inhibition for patients with RET-altered cancers. Annals of Oncology, 29(8), 1869–1876.

- Analysis of this compound anti-proliferative effect in cultured MTC cells. (n.d.).

- Robinson, B. G., et al. (2010). This compound for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. Journal of Clinical Endocrinology & Metabolism, 95(6), 2664–2671.

- Vasta, J. D., et al. (2023). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. Journal of Medicinal Chemistry, 66(15), 10323–10337.

- Lin, Y. T., et al. (2019). RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation. Disease Models & Mechanisms, 12(11), dmm040582.

Sources

- 1. This compound for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic and CNS activity of the RET inhibitor this compound combined with the mTOR inhibitor everolimus in KIF5B-RET re-arranged non-small cell lung cancer with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted therapy of RET fusion-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FDA Approves this compound for Medullary Thyroid Cancer [theoncologynurse.com]

- 9. This compound for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease: U.S. Food and Drug Administration drug approval summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A secondary RET mutation in the activation loop conferring resistance to this compound through alloster | National Cancer Center Japan [ncc.go.jp]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ascopubs.org [ascopubs.org]

- 17. researchgate.net [researchgate.net]

- 18. A secondary RET mutation in the activation loop conferring resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. This compound in pretreated patients with advanced non-small cell lung cancer-harboring RET rearrangement: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound in patients with previously treated RET-rearranged advanced non-small-cell lung cancer (LURET): an open-label, multicentre phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. erc.bioscientifica.com [erc.bioscientifica.com]

- 25. A secondary RET mutation in the activation loop conferring resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Vandetanib's Dual Inhibition of VEGFR2 and EGFR: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of Vandetanib, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of this compound and provides field-proven insights into its experimental validation.

Introduction: The Rationale for Dual Target Inhibition

Tumor growth, proliferation, and metastasis are complex processes driven by a network of interconnected signaling pathways. Among these, the VEGFR2 and EGFR signaling cascades are pivotal. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels essential for supplying tumors with nutrients and oxygen.[1] EGFR, on the other hand, is a primary driver of cancer cell proliferation, survival, and migration.[2] The simultaneous inhibition of both these pathways presents a compelling therapeutic strategy to attack tumors on two fronts: cutting off their blood supply and directly halting their growth.

This compound (also known as ZD6474) is an orally available small molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of both VEGFR2 and EGFR, thereby blocking their downstream signaling.[3][4] This dual-targeting mechanism underscores its clinical efficacy in certain cancer types, most notably in medullary thyroid cancer.[5][6] This guide will delve into the intricacies of these pathways, the mechanism of this compound's action, and the experimental methodologies to characterize its effects.

The VEGFR2 Signaling Pathway and its Inhibition by this compound

The VEGFR2 signaling pathway is central to angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[7][8] This phosphorylation cascade activates a host of downstream signaling molecules, including PLCγ, PI3K/Akt, and MAPK, ultimately leading to endothelial cell proliferation, migration, and survival.[1][9]

This compound's inhibition of VEGFR2 blocks these downstream events, leading to an anti-angiogenic effect. The IC50 value for this compound against VEGFR2 tyrosine kinase activity is approximately 40 nM.[10]

Caption: VEGFR2 signaling pathway and this compound's point of inhibition.

The EGFR Signaling Pathway and its Inhibition by this compound

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[11] Upon binding to ligands such as EGF, EGFR forms homodimers or heterodimers with other ErbB family members, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation.[12] This initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and differentiation.[13]

This compound inhibits EGFR signaling by competing with ATP for the kinase domain, with an IC50 of approximately 500 nM.[10] This blockade of EGFR phosphorylation leads to the suppression of downstream signaling and an anti-proliferative effect on tumor cells.[3]

Caption: EGFR signaling pathway and this compound's point of inhibition.

Experimental Characterization of this compound's Activity

A multi-faceted experimental approach is necessary to fully characterize the dual inhibitory activity of this compound. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of this compound on VEGFR2 and EGFR kinase activity can be quantified using in vitro kinase assays. These assays typically utilize purified recombinant kinase domains and a substrate.

Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase (VEGFR2 or EGFR), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of this compound in a kinase buffer (containing MgCl2 and DTT).[14]

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), ELISA-based methods with phospho-specific antibodies, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[15]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

| Parameter | VEGFR2 | EGFR |

| IC50 (nM) | ~40[10] | ~500[10] |

Table 1: Typical IC50 values for this compound against VEGFR2 and EGFR.

Cellular Phosphorylation Assay (Western Blotting)

To confirm that this compound inhibits VEGFR2 and EGFR phosphorylation in a cellular context, Western blotting is the gold standard.

Caption: A generalized workflow for Western blot analysis.

Protocol: Western Blot for EGFR Phosphorylation

-

Cell Culture and Treatment: Plate a suitable cancer cell line with high EGFR expression (e.g., A431 cells) and allow them to adhere.[16] Starve the cells in serum-free media overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours), followed by stimulation with EGF (e.g., 100 ng/mL for 10 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[2]

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody for total EGFR.

-

Data Analysis: Quantify the band intensities using densitometry. The ratio of p-EGFR to total EGFR indicates the level of EGFR inhibition.

A similar protocol can be followed for assessing VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs) stimulated with VEGF-A.[10][17]

Cell Viability and Proliferation Assay (MTT/MTS Assay)

The functional consequence of EGFR inhibition on tumor cells is a reduction in cell proliferation and viability. This can be measured using colorimetric assays like the MTT or MTS assay.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[18]

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

-

Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of this compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

To evaluate the anti-tumor efficacy of this compound in a living system, a xenograft mouse model is employed.

Protocol: In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][21]

-